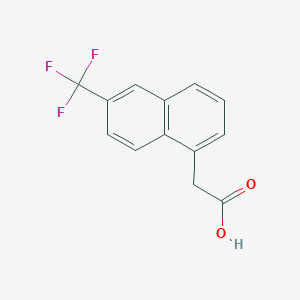

2-(6-(Trifluoromethyl)naphthalen-1-yl)acetic acid

CAS No.:

Cat. No.: VC15926711

Molecular Formula: C13H9F3O2

Molecular Weight: 254.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H9F3O2 |

|---|---|

| Molecular Weight | 254.20 g/mol |

| IUPAC Name | 2-[6-(trifluoromethyl)naphthalen-1-yl]acetic acid |

| Standard InChI | InChI=1S/C13H9F3O2/c14-13(15,16)10-4-5-11-8(6-10)2-1-3-9(11)7-12(17)18/h1-6H,7H2,(H,17,18) |

| Standard InChI Key | BITOZJMMXWRMNV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)CC(=O)O |

Introduction

2-(6-(Trifluoromethyl)naphthalen-1-yl)acetic acid is a complex organic compound featuring a trifluoromethyl group attached to a naphthalene ring, which is further connected to an acetic acid moiety. This unique structural combination enhances its lipophilicity and biological activity, making it a compound of interest in medicinal chemistry and materials science.

Synthesis Methods

The synthesis of 2-(6-(Trifluoromethyl)naphthalen-1-yl)acetic acid can be achieved through various chemical reactions. A common method involves the reaction of 1-bromo-6-trifluoromethylnaphthalene with sodium acetate in the presence of palladium catalysts, facilitating the formation of the acetic acid moiety through a cross-coupling reaction.

Chemical Reactivity

The compound's chemical reactivity is primarily attributed to its carboxylic acid functional group and the trifluoromethyl moiety. Common reactions include esterification, amidation, and other transformations that typically require specific conditions such as temperature, solvent choice, and catalysts.

Biological Activity and Applications

2-(6-(Trifluoromethyl)naphthalen-1-yl)acetic acid is notable for its potential applications in pharmaceuticals and materials science. The trifluoromethyl group enhances its lipophilicity, allowing better membrane penetration and interaction with biological systems. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activity.

| Application Area | Description |

|---|---|

| Pharmaceuticals | Potential drug candidate due to enhanced lipophilicity and biological activity |

| Materials Science | Utilized in the development of new materials with unique properties |

Research Findings and Future Directions

Research on 2-(6-(Trifluoromethyl)naphthalen-1-yl)acetic acid focuses on understanding its pharmacodynamics and pharmacokinetics. Studies have shown that compounds containing trifluoromethyl groups often exhibit altered pharmacokinetics and pharmacodynamics compared to their non-fluorinated counterparts, impacting their efficacy as drugs.

Future research directions include exploring its interactions with biological systems and further optimizing its synthesis methods to improve yield and purity. Additionally, investigating its potential applications in various fields, such as cancer treatment or neurological disorders, could provide valuable insights into its therapeutic potential.

Comparison with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Naphthylacetic Acid | Naphthalene ring with an acetic acid group | Known for plant growth regulation |

| 1-Naphthylacetic Acid | Naphthalene ring with an acetic acid group | Exhibits auxin-like activity in plants |

| 6-Trifluoromethylnaphthalene | Naphthalene with a trifluoromethyl group | Potential applications in pharmaceuticals |

| Trifluoroacetic Acid | Simple carboxylic acid with trifluoro groups | Strong acidity; used in peptide synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume